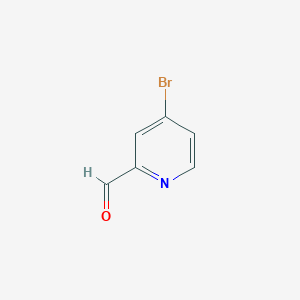

4-Bromopyridine-2-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromopyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO/c7-5-1-2-8-6(3-5)4-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKVQWOKUEZYWRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70563713 | |

| Record name | 4-Bromopyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131747-63-2 | |

| Record name | 4-Bromopyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromopyridine-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Versatile Heterocyclic Building Block

An In-Depth Technical Guide to 4-Bromopyridine-2-carbaldehyde (CAS No. 131747-63-2)

In the landscape of modern drug discovery and fine chemical synthesis, heterocyclic compounds are indispensable scaffolds for constructing complex molecular architectures with tailored biological and material properties. Among these, this compound, identified by its Chemical Abstracts Service (CAS) number 131747-63-2, has emerged as a particularly valuable intermediate.[1][2] Its structure, featuring a pyridine ring functionalized with both a reactive aldehyde group and a strategically placed bromine atom, offers a dual-handle for a wide array of chemical transformations. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's properties, synthesis, reactivity, and safe handling, grounded in established scientific principles.

Core Identification and Physicochemical Properties

Accurate identification is the foundation of any chemical protocol. This compound is an organic compound that typically appears as a colorless to pale yellow solid and is soluble in many common organic solvents.[3] Its core properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 131747-63-2 | [4][5][6] |

| Molecular Formula | C₆H₄BrNO | [4][5] |

| Molecular Weight | 186.01 g/mol | [4][5][7] |

| IUPAC Name | This compound | [7] |

| Synonyms | 4-Bromo-2-pyridinecarboxaldehyde, 4-Bromopicolinaldehyde | [4][5] |

| Appearance | Solid | [3] |

| Boiling Point | 243.9 - 244.0 °C at 760 mmHg (Predicted) | [3][4] |

| Density | ~1.683 g/cm³ (Predicted) | [3] |

| Storage | Inert atmosphere, 2–8°C | [8] |

Synthesis Protocol: Swern Oxidation

A reliable and scalable synthesis is critical for the utilization of any chemical intermediate. One common and effective method for preparing this compound is through the Swern oxidation of the corresponding alcohol, 2-(hydroxymethyl)-4-bromopyridine.[9] This method is favored for its mild reaction conditions, which minimizes over-oxidation to the carboxylic acid.

Expert Insight: The Rationale Behind the Swern Oxidation

The choice of the Swern oxidation is deliberate. It operates at very low temperatures (-78 to -60 °C) to generate a reactive dimethylchlorosulfonium cation from oxalyl chloride and dimethyl sulfoxide (DMSO). This low temperature is crucial to prevent the decomposition of this intermediate and the subsequent Pummerer rearrangement, which can lead to byproducts. The alcohol then attacks this species, and a non-nucleophilic hindered base, such as triethylamine (TEA), is added to induce an intramolecular elimination, yielding the desired aldehyde, carbon monoxide, carbon dioxide, and dimethyl sulfide.

Detailed Experimental Protocol[10]

-

Reactor Setup : Under a nitrogen atmosphere, add 3 liters of dichloromethane (DCM) to a 5-liter, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer.

-

Activator Formation : Cool the DCM to -60 °C. Slowly add 240 g of oxalyl chloride dropwise, maintaining the internal temperature at or below -60 °C.

-

Oxidant Addition : While maintaining the temperature at -60 °C, add 295.6 g of dimethyl sulfoxide (DMSO) dropwise. Stir the resulting mixture for 30 minutes.

-

Substrate Addition : Slowly add a solution of 237.5 g of 2-(hydroxymethyl)-4-bromopyridine in DCM to the reaction mixture, ensuring the temperature does not rise above -60 °C. Continue stirring at -65 °C for 1 hour.

-

Elimination : Add 3.5 equivalents of triethylamine (TEA) dropwise at -65 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

-

Work-up and Purification : Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield the final product (typical yield: ~75%).

Caption: Swern oxidation workflow for synthesis.

Synthetic Utility and Key Transformations

The synthetic power of this compound lies in its two distinct reactive sites, which can be addressed selectively or in sequence.[1]

-

Reactions at the Aldehyde Group : The aldehyde functionality is a classic electrophilic center. It readily undergoes nucleophilic addition reactions with Grignard or organolithium reagents, Wittig reactions to form alkenes, and reductive amination to produce secondary and tertiary amines. It can also be oxidized to a carboxylic acid or reduced to an alcohol.[2] These transformations are fundamental in building molecular complexity.

-

Reactions at the Bromine Site : The bromine atom at the 4-position of the pyridine ring is an excellent handle for modern cross-coupling reactions.[1] It serves as an effective leaving group in palladium-catalyzed reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings. These reactions are cornerstones of medicinal chemistry for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the attachment of a vast array of molecular fragments.

This dual reactivity makes it a crucial precursor for various active pharmaceutical ingredients (APIs), including 1,4-dihydropyridine calcium antagonists and analogues of curcumin.[2][9]

Caption: Key reactive pathways of the title compound.

Spectroscopic Characterization

Confirmation of the product's identity and purity is paramount. The following table summarizes the expected spectroscopic data for this compound, based on its structure and data from analogous bromo-pyridine-carbaldehydes.[10][11][12]

| Technique | Expected Data | Interpretation |

| ¹H NMR | ~9.9-10.1 ppm (s, 1H)~7.5-8.8 ppm (m, 3H) | The downfield singlet is characteristic of the aldehyde proton. The three other signals in the aromatic region correspond to the protons on the pyridine ring. |

| ¹³C NMR | ~190-195 ppm~120-160 ppm | The signal around 190 ppm is indicative of the aldehyde carbonyl carbon. Multiple signals in the aromatic region represent the five carbons of the pyridine ring. |

| Infrared (IR) | ~1700-1720 cm⁻¹ (strong)~2720, 2820 cm⁻¹ (weak)~1400-1600 cm⁻¹ | A strong C=O stretch confirms the aldehyde. Two weak C-H stretching bands are characteristic of the aldehyde C-H bond. Aromatic C=C and C=N stretches appear in the fingerprint region. |

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate care. It is classified as hazardous and requires specific precautions.

GHS Hazard Information[5][8]

| Pictogram | Hazard Class | Hazard Statement |

| GHS07 (Exclamation Mark) | Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |

| Skin Irritation (Category 2) | H315: Causes skin irritation | |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | |

| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation |

Handling and Storage Recommendations

-

Engineering Controls : Handle in a well-ventilated place, preferably within a chemical fume hood, to avoid formation and inhalation of dust and aerosols.[13]

-

Personal Protective Equipment (PPE) : Wear suitable protective clothing, including chemical-resistant gloves and safety glasses with side-shields.[14][15]

-

Handling Practices : Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[14]

-

Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C for long-term stability.[8]

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14]

Conclusion

This compound (CAS No. 131747-63-2) is a high-value synthetic intermediate whose utility is derived from its dual-functional nature. The aldehyde group provides a gateway for constructing carbon backbones and introducing diverse functional groups, while the bromo substituent enables powerful cross-coupling chemistry. A thorough understanding of its synthesis, reactivity, and handling protocols, as outlined in this guide, empowers researchers to leverage this versatile building block effectively and safely in the pursuit of novel pharmaceuticals and advanced materials.

References

-

ChemBK. 4-Bromopyridine 2-carboxaldehyde. Available from: [Link]

-

Amerigo Scientific. 4-Bromopyridine-2-carboxaldehyde. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of this compound in Modern Chemical Synthesis. Available from: [Link]

-

PubChem. This compound | C6H4BrNO | CID 14761472. Available from: [Link]

-

AHH Chemical. SAFETY DATA SHEET. Available from: [Link]

-

National Institutes of Health (NIH). Structure, Vibrational Spectra, and Cryogenic MatrixPhotochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. chembk.com [chembk.com]

- 4. CAS 131747-63-2 | this compound - Synblock [synblock.com]

- 5. scbt.com [scbt.com]

- 6. 4-Bromopyridine-2-carboxaldehyde - Amerigo Scientific [amerigoscientific.com]

- 7. This compound | C6H4BrNO | CID 14761472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 131747-63-2|4-Bromopicolinaldehyde|BLD Pharm [bldpharm.com]

- 9. This compound | 131747-63-2 [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Structure, Vibrational Spectra, and Cryogenic MatrixPhotochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material - PMC [pmc.ncbi.nlm.nih.gov]

- 13. echemi.com [echemi.com]

- 14. fishersci.com [fishersci.com]

- 15. acrospharma.co.kr [acrospharma.co.kr]

An In-depth Technical Guide to the Physical Properties of 4-Bromopyridine-2-carbaldehyde

Abstract

This technical guide provides a comprehensive overview of the essential physical, chemical, and spectroscopic properties of 4-Bromopyridine-2-carbaldehyde (CAS No. 131747-63-2). As a pivotal intermediate in medicinal chemistry and organic synthesis, a thorough understanding of its characteristics is paramount for researchers, chemists, and drug development professionals.[1] This document consolidates critical data on its physicochemical parameters, spectroscopic signatures, solubility, stability, and safe handling protocols. Furthermore, it details an established synthetic methodology and highlights its significant applications, offering field-proven insights to facilitate its effective use in a laboratory and industrial context.

Introduction: The Synthetic Utility of a Versatile Heterocycle

This compound is a bifunctional heterocyclic compound featuring a pyridine core substituted with a bromine atom at the 4-position and an aldehyde group at the 2-position.[2] This unique arrangement of functional groups makes it a highly valuable building block in modern synthetic chemistry.[1] The aldehyde offers a reactive site for nucleophilic additions, condensations, and reductive aminations, while the bromo-substituent is amenable to a wide range of metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings.[2]

This dual reactivity allows for the stepwise and controlled construction of complex molecular architectures, establishing this compound as a critical precursor for pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1] Its applications span the synthesis of novel curcumin analogues, 1,4-dihydropyridine calcium antagonists, and other advanced materials.[1][3] This guide serves to equip researchers with the foundational knowledge required to leverage the full potential of this versatile reagent.

Physicochemical Properties

A precise understanding of the physicochemical properties is fundamental for reaction design, purification, and storage. The key parameters for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 131747-63-2 | [3][4][5] |

| Molecular Formula | C₆H₄BrNO | [4][5][6] |

| Molecular Weight | 186.01 g/mol | [4][5][6] |

| Appearance | Colorless to pale yellow solid | [6] |

| Boiling Point | ~244.0 °C at 760 mmHg (Predicted) | [4][6] |

| Density | ~1.683 g/cm³ (Predicted) | [6] |

| pKa | 1.78 ± 0.10 (Predicted) | [6] |

| Flash Point | 101.354 °C | [6] |

| Vapor Pressure | 0.031 mmHg at 25 °C | [6] |

Note: Some physical properties, such as boiling point and density, are computationally predicted values and should be regarded as estimates.

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. While raw spectral data is lot-specific and available from suppliers upon request, this section explains the role of key analytical techniques.[4][7][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are used to elucidate the molecular structure. The proton NMR spectrum would show distinct signals for the aldehyde proton and the three aromatic protons on the pyridine ring, with chemical shifts and coupling constants confirming the substitution pattern.

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the key functional groups. A strong absorption band characteristic of the aldehyde C=O stretch would be expected, typically in the region of 1680-1715 cm⁻¹.

-

Mass Spectrometry (MS) : MS is used to determine the molecular weight and fragmentation pattern. The analysis would confirm the molecular ion peak corresponding to the compound's molecular weight (186.01 g/mol ) and show a characteristic isotopic pattern due to the presence of the bromine atom.[5]

Solubility and Stability Profile

Solubility : this compound is reported to be soluble in various organic solvents.[6]

-

Soluble in : Ethanol, Dimethylformamide (DMF).[6]

-

Sparingly Soluble in : Dimethyl sulfoxide (DMSO).[9]

-

Slightly Soluble in : Chloroform.[9]

Stability and Storage : Proper storage is crucial to maintain the integrity of the compound.

-

Recommended Storage : Store under an inert atmosphere (e.g., nitrogen or argon) at 2–8 °C in a dry, sealed container.[6][9][10] This prevents potential degradation from air and moisture. The compound is described as stable under these conditions.[6]

Synthesis Protocol: Swern Oxidation Approach

A common and efficient method for preparing this compound is through the Swern oxidation of the corresponding alcohol, 2-hydroxymethyl-4-bromopyridine.[3] This method is favored for its mild reaction conditions and high yields.

Reaction Scheme: (4-Bromo-pyridin-2-yl)methanol → this compound

Step-by-Step Methodology [3]

-

Reactor Setup : Add 3L of dichloromethane (DCM) to a 5L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel under a nitrogen atmosphere.

-

Oxalyl Chloride Addition : Cool the DCM to -60 °C. Slowly add 240 g of oxalyl chloride dropwise, maintaining the temperature at -60 °C.

-

DMSO Addition : While maintaining the temperature at -60 °C, add 295.6 g of dimethyl sulfoxide (DMSO) dropwise. Stir the resulting mixture for 30 minutes. The causality here involves the formation of the reactive electrophilic sulfur species (chlorosulfonium salt), which is the active oxidant.

-

Substrate Addition : Slowly add a solution of 237.5 g of 2-hydroxymethyl-4-bromopyridine dropwise to the reaction mixture, ensuring the temperature does not rise above -60 °C. Continue stirring at -65 °C for 1 hour.

-

Quenching : Add 3.5 equivalents of triethylamine (TEA) dropwise at -65 °C. The TEA acts as a base to deprotonate the intermediate and facilitate the elimination reaction that forms the aldehyde and dimethyl sulfide.

-

Reaction Monitoring & Workup : Allow the reaction solution to warm to room temperature. Monitor the reaction's progress using thin-layer chromatography (TLC).

-

Purification : Upon completion, the target product, this compound, is purified by column chromatography to yield the final product.[3]

Caption: Swern oxidation workflow for the synthesis of this compound.

Safety, Handling, and Hazard Information

As a reactive chemical intermediate, this compound must be handled with appropriate safety precautions.

GHS Hazard Classification :[5]

-

Acute Toxicity, Oral (Category 4) : H302 - Harmful if swallowed.[5][11]

-

Acute Toxicity, Dermal (Category 4) : H312 - Harmful in contact with skin.[5]

-

Skin Irritation (Category 2) : H315 - Causes skin irritation.[5][11]

-

Eye Irritation (Category 2A) : H319 - Causes serious eye irritation.[5][11]

-

Acute Toxicity, Inhalation (Category 4) : H332 - Harmful if inhaled.[5][11]

-

Specific target organ toxicity — single exposure (Category 3), Respiratory system : H335 - May cause respiratory irritation.[11]

Recommended Handling Protocol :

-

Ventilation : Always handle in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[6][12][13]

-

Personal Protective Equipment (PPE) : Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety goggles with side-shields or a face shield.[6][13][14]

-

Hygiene : Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area.[10][13]

-

Spill & Exposure :

-

Skin Contact : Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[13]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[13]

-

Inhalation : Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[13]

-

Ingestion : Rinse mouth and call a poison center or doctor if you feel unwell.[13]

-

Caption: Recommended safety and handling workflow for this compound.

Conclusion

This compound is a cornerstone intermediate whose value is defined by its dual reactivity and strategic importance in constructing complex molecules. This guide has consolidated its fundamental physical properties, spectroscopic identity, synthetic pathways, and critical safety protocols. By providing this detailed technical overview, we aim to empower researchers and drug development professionals to handle and utilize this compound with confidence, safety, and efficiency, thereby accelerating innovation in chemical synthesis and medicinal chemistry.

References

-

4-Bromopyridine 2-carboxaldehyde - ChemBK. (2024). ChemBK. [Link]

-

The Role of this compound in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

This compound | C6H4BrNO | CID 14761472. PubChem. [Link]

-

SAFETY DATA SHEET. sangon.com. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 131747-63-2 [chemicalbook.com]

- 4. CAS 131747-63-2 | this compound - Synblock [synblock.com]

- 5. This compound | C6H4BrNO | CID 14761472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. 118289-17-1|2-Bromopyridine-4-carboxaldehyde|BLD Pharm [bldpharm.com]

- 8. 2-bromopyridine-4-carboxaldehyde - CAS:118289-17-1 - Sunway Pharm Ltd [3wpharm.com]

- 9. This compound CAS#: 131747-63-2 [m.chemicalbook.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. 4-Bromopyridine-2-carboxaldehyde | 131747-63-2 [sigmaaldrich.com]

- 12. echemi.com [echemi.com]

- 13. fishersci.com [fishersci.com]

- 14. acrospharma.co.kr [acrospharma.co.kr]

A Senior Application Scientist's Guide to 4-Bromopyridine-2-carbaldehyde: A Cornerstone Intermediate in Synthetic Chemistry

Abstract

4-Bromopyridine-2-carbaldehyde, with a molecular weight of 186.01 g/mol , is a pivotal intermediate in the landscape of modern organic synthesis.[1][2][3] Its unique trifunctional architecture—a pyridine ring, a reactive aldehyde group, and a versatile bromine atom—renders it an invaluable building block for creating complex molecular structures. This guide provides an in-depth analysis of its core properties, a validated synthetic protocol with mechanistic insights, its strategic applications in drug discovery and fine chemical synthesis, and rigorous safety and handling procedures. Designed for researchers, chemists, and drug development professionals, this document synthesizes technical data with practical, field-proven expertise to empower innovation and ensure operational safety.

Core Molecular Profile and Physicochemical Properties

This compound, also known by its synonyms 4-Bromo-2-pyridinecarboxaldehyde and 4-Bromopicolinaldehyde, is a cornerstone reagent in synthetic chemistry.[2][3] Its utility is derived from a precise arrangement of functional groups on a heterocyclic scaffold. The compound typically presents as a colorless to pale yellow solid and is soluble in common organic solvents such as ethanol and dimethylformamide.[1]

A comprehensive summary of its fundamental properties is presented below, providing the foundational data required for experimental design and execution.

| Property | Value | Source(s) |

| Molecular Weight | 186.01 g/mol | [1][2][3][4] |

| Molecular Formula | C₆H₄BrNO | [1][2][4] |

| CAS Number | 131747-63-2 | [2][5][6] |

| IUPAC Name | This compound | [4] |

| Appearance | Colorless to pale yellow solid | [1] |

| Purity | Typically ≥95-97% | [6][7] |

| InChIKey | CKVQWOKUEZYWRQ-UHFFFAOYSA-N | [4][6] |

The Rationale of Synthesis: A Validated Protocol

The synthesis of this compound is most reliably achieved via the Swern oxidation of its corresponding alcohol, 2-hydroxymethyl-4-bromopyridine. This method is favored for its mild conditions and high efficiency, preventing over-oxidation to the carboxylic acid.

The workflow below illustrates the critical stages of this synthesis, a process that relies on the formation of a dimethylchlorosulfonium ion as the active oxidizing agent.

Caption: Swern oxidation workflow for synthesizing this compound.

Step-by-Step Synthetic Protocol[5]

This protocol is a self-validating system; successful execution relies on strict temperature control to manage the stability of the reactive intermediates.

-

Vessel Preparation: Under a nitrogen atmosphere, charge a 5L three-necked flask with 3L of dichloromethane (DCM). Begin cooling the solvent to -60 °C.

-

Scientist's Note: An inert atmosphere is critical to prevent moisture from quenching the reagents. The low temperature is essential for the stability of the Swern reagent.

-

-

Reagent Activation: While cooling, slowly add 240 g of oxalyl chloride dropwise. Subsequently, maintaining the temperature at -60 °C, add 295.6 g of dimethyl sulfoxide (DMSO) dropwise. Allow the mixture to stir for 30 minutes post-addition.

-

Scientist's Note: This sequence forms the electrophilic sulfur species required for the oxidation. Adding DMSO to oxalyl chloride is exothermic and must be done slowly to maintain temperature control.

-

-

Oxidation: Slowly add a solution of 237.5 g of 2-hydroxymethyl-4-bromopyridine to the activated reagent mixture, ensuring the temperature does not rise above -60 °C. Continue the reaction at -65 °C for 1 hour.

-

Quenching: Add 3.5 equivalents of triethylamine (TEA) dropwise at -65 °C. The TEA acts as a base to neutralize the HCl byproduct and facilitate the elimination step that forms the aldehyde.

-

Monitoring and Isolation: Allow the reaction vessel to warm to room temperature. Monitor the reaction's completion using thin-layer chromatography (TLC).

-

Purification: Upon completion, purify the crude product via column chromatography to yield the final product, this compound. A typical yield for this process is around 75%.

Strategic Applications in Drug Discovery and Advanced Synthesis

The value of this compound lies in the orthogonal reactivity of its functional groups. This allows for sequential, controlled modifications, making it a powerful tool for building molecular complexity.[8]

-

Pharmaceutical Intermediates: It is a well-established precursor for a wide range of pharmaceutical agents. Its structure is integral to the synthesis of novel therapeutics, including Curcumin analogues and 1,4-dihydropyridine calcium antagonists.[5][8]

-

Coupling Reactions: The bromine atom at the 4-position is ideally situated for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse aryl, alkyl, or alkyne substituents.

-

Aldehyde Chemistry: The carbaldehyde group at the 2-position serves as a handle for nucleophilic additions, Wittig reactions, reductive aminations, and condensations, allowing for the construction of new carbon-carbon and carbon-nitrogen bonds.[8]

-

Other Industries: Beyond pharmaceuticals, it is a valuable intermediate for developing dyes, pesticides, and advanced photosensitive materials.[1]

Caption: Reactivity map showing the utility of the compound's functional groups.

Safety, Handling, and Storage Protocols

Due to its hazardous nature, strict adherence to safety protocols is mandatory when working with this compound. The compound is classified as harmful and an irritant.[4]

| Hazard Class | GHS Statement | Source(s) |

| Acute Toxicity, Oral | H302: Harmful if swallowed | [4][6] |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin | [4] |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled | [4][6][9] |

| Skin Irritation | H315: Causes skin irritation | [4][6] |

| Eye Irritation | H319: Causes serious eye irritation | [4] |

| Respiratory Irritation | H335: May cause respiratory irritation | [6][9] |

Standard Operating Procedure for Safe Handling

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and tight-sealing safety goggles or a face shield.[1][10]

-

Ventilation: All handling, weighing, and transfers must occur within a certified chemical fume hood to avoid inhalation of dust or vapors.[10][11]

-

Exposure Controls: Avoid direct contact with skin and eyes.[11] Do not eat, drink, or smoke in the work area.[9][10] Wash hands thoroughly after handling.[10]

-

Spill Response: In case of a spill, secure the area, ensure proper ventilation, and absorb the material with an inert substance (e.g., vermiculite, sand). Collect for disposal in a sealed container.

-

First Aid:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[10]

-

On Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[10]

-

In Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9][10]

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately.[9][10]

-

-

Storage: Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents and strong bases.[10]

-

Disposal: Dispose of waste materials and containers at an approved waste disposal facility in accordance with local, state, and federal regulations.[10]

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in the chemical and pharmaceutical sciences. Its well-defined molecular weight of 186.01 g/mol is just the starting point for its extensive utility. A thorough understanding of its properties, synthetic pathways, and reactive potential, combined with a disciplined approach to safety, allows researchers to fully leverage this versatile building block to construct the complex molecules that drive scientific advancement.

References

-

ChemBK. (2024, April 9). 4-Bromopyridine 2-carboxaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in Modern Chemical Synthesis. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 4-Bromopyridine-2-carboxaldehyde. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. CAS 131747-63-2 | this compound - Synblock [synblock.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C6H4BrNO | CID 14761472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 131747-63-2 [chemicalbook.com]

- 6. 4-Bromopyridine-2-carboxaldehyde | 131747-63-2 [sigmaaldrich.com]

- 7. 4-Bromopyridine-2-carboxaldehyde - Amerigo Scientific [amerigoscientific.com]

- 8. nbinno.com [nbinno.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

A Comprehensive Technical Guide to 4-Bromopyridine-2-carbaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Bromopyridine-2-carbaldehyde

This compound, a heterocyclic aromatic aldehyde, has emerged as a pivotal building block in modern organic synthesis and medicinal chemistry.[1][2] Its unique molecular architecture, featuring a pyridine ring substituted with both a reactive aldehyde and a versatile bromine atom, offers a dual functionality that is highly sought after in the construction of complex molecular scaffolds.[1] This guide provides an in-depth exploration of the chemical properties, synthesis, and reactivity of this compound, with a focus on its practical applications in the synthesis of pharmaceutical intermediates and biologically active compounds.

The strategic placement of the bromine atom at the 4-position and the carbaldehyde group at the 2-position of the pyridine ring allows for selective and sequential chemical transformations. The aldehyde group serves as a handle for chain elongation and the introduction of diverse functional groups through reactions such as Wittig olefination and Grignard additions.[2] Concurrently, the bromo substituent is an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig aminations, enabling the facile formation of carbon-carbon and carbon-heteroatom bonds.[1] This versatility makes this compound an indispensable tool for medicinal chemists in the development of novel therapeutics, including kinase inhibitors.[3][4][5]

Chemical Structure and Physicochemical Properties

This compound is a colorless to pale yellow solid that is soluble in various organic solvents such as ethanol and dimethylformamide.[6]

Chemical Structure

The structure of this compound is characterized by a pyridine ring with a bromine atom at the C4 position and a formyl (aldehyde) group at the C2 position.

Caption: 2D Chemical Structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is provided in the table below. While experimental spectroscopic data is not widely available in public literature, predicted values provide a useful reference for characterization.

| Property | Value | Source |

| Molecular Formula | C₆H₄BrNO | [4][7] |

| Molecular Weight | 186.01 g/mol | [4][7] |

| CAS Number | 131747-63-2 | [4] |

| Appearance | Colorless to pale yellow solid | [6] |

| Boiling Point (Predicted) | 244.0 ± 20.0 °C | [8] |

| Density (Predicted) | 1.683 ± 0.06 g/cm³ | [8] |

| pKa (Predicted) | 1.78 ± 0.10 | [8] |

| Solubility | Soluble in ethanol, dimethylformamide, chloroform (slightly), DMSO (sparingly) | [6][8] |

| ¹H NMR (Predicted) | Aldehyde proton (CHO): ~9.9-10.1 ppm (singlet). Pyridine ring protons: Three distinct signals in the aromatic region (~7.5-8.8 ppm). | [9] |

| ¹³C NMR (Predicted) | Aldehyde carbonyl carbon: ~190-195 ppm. Pyridine ring carbons: Five signals in the aromatic region. | [9] |

| IR Spectroscopy (Predicted) | A strong absorption band for the carbonyl (C=O) stretching of the aldehyde group is expected around 1700 cm⁻¹. | |

| Mass Spectrometry | The presence of bromine should result in a characteristic isotopic pattern for the molecular ion peak ([M]⁺ and [M+2]⁺) with approximately equal intensity. | [10] |

Synthesis of this compound

The most commonly employed and scalable synthesis of this compound involves the oxidation of the corresponding alcohol, (4-bromopyridin-2-yl)methanol. The Swern oxidation is a preferred method due to its mild reaction conditions and high efficiency.

Synthetic Pathway: Swern Oxidation

This method utilizes dimethyl sulfoxide (DMSO) as the oxidant, activated by oxalyl chloride, to convert the primary alcohol to an aldehyde. Triethylamine (TEA) is used as a base to neutralize the acid generated during the reaction.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The design, synthesis, and biological evaluation of PIM kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Bromopyridine 2-carboxaldehyde [chembk.com]

- 7. Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Foreword: Unveiling a Versatile Heterocyclic Building Block

An In-Depth Technical Guide to the Reactivity Profile of 4-Bromopyridine-2-carbaldehyde

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic value of a molecule is often defined by its functional versatility. This compound (CAS: 131747-63-2), henceforth 4-BPCA, stands as a premier example of such a scaffold.[1] It possesses a unique structural duality: an electrophilic aldehyde poised for a multitude of transformations and a strategically positioned bromine atom on an electron-deficient pyridine ring, primed for sophisticated cross-coupling chemistry.[2] This guide provides an in-depth exploration of the reactivity profile of 4-BPCA, moving beyond simple reaction schemes to explain the underlying principles that govern its synthetic utility. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage this powerful intermediate in their synthetic campaigns.

Molecular Overview and Physicochemical Properties

4-BPCA is a colorless to pale yellow solid soluble in common organic solvents like ethanol and dimethylformamide.[3] The molecule's reactivity is dictated by the interplay of its three core components: the pyridine nitrogen, the C2-aldehyde, and the C4-bromo substituent. The electron-withdrawing nature of the pyridine nitrogen atom creates an electron-deficient aromatic system, which activates the C4 position for both nucleophilic aromatic substitution and oxidative addition in catalytic cycles.[4][5]

| Property | Value | Source |

| CAS Number | 131747-63-2 | [6] |

| Molecular Formula | C₆H₄BrNO | [3][6][7] |

| Molecular Weight | 186.01 g/mol | [3][6][7] |

| Appearance | Colorless to pale yellow solid | [3] |

| IUPAC Name | This compound | [7] |

| Synonyms | 4-Bromo-2-formylpyridine, 4-Bromopicolinaldehyde | [6][7][8][9] |

Synthesis: The Swern Oxidation Approach

While various methods can be conceptualized, a reliable and commonly cited route to 4-BPCA is the Swern oxidation of the corresponding alcohol, (4-bromopyridin-2-yl)methanol. This method is favored for its mild conditions, which prevent over-oxidation to the carboxylic acid and are compatible with the sensitive aldehyde product.

Caption: Workflow for the synthesis of 4-BPCA via Swern Oxidation.

Experimental Protocol: Synthesis of 4-BPCA[10]

-

Vessel Preparation: To a 5L three-necked flask under a nitrogen atmosphere, add 3L of dichloromethane (DCM). Cool the vessel to -60 °C using a suitable cooling bath.

-

Activator Addition: Slowly add 240 g of oxalyl chloride dropwise to the cooled DCM, maintaining the temperature at -60 °C.

-

DMSO Addition: Following the oxalyl chloride, add 295.6 g of dimethyl sulfoxide (DMSO) dropwise. Ensure the temperature remains at -60 °C. Stir the mixture for 30 minutes to form the active electrophile.

-

Substrate Addition: Slowly add a solution of 237.5 g of (4-bromopyridin-2-yl)methanol in DCM dropwise to the reaction mixture at -60 °C. Continue stirring at -65 °C for 1 hour.

-

Quenching: Add 3.5 equivalents of triethylamine (TEA) to the flask. The addition is exothermic; control the rate to maintain the desired temperature.

-

Reaction Monitoring & Workup: Allow the reaction solution to warm slowly. Monitor the reaction's progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with water.

-

Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is purified by column chromatography to yield the target compound.

The Duality of Reactivity: A Mechanistic Overview

The synthetic power of 4-BPCA stems from its two distinct reactive centers. The aldehyde group at the C2 position is a classic electrophile, while the C4-bromo group is a handle for modern cross-coupling chemistry.

Caption: The two primary reactive centers of this compound.

Transformations at the Aldehyde Moiety

The aldehyde group is a versatile functional handle for chain extension and functionalization.

A. Reduction to Alcohol

The aldehyde can be cleanly reduced to (4-bromopyridin-2-yl)methanol using mild reducing agents like sodium borohydride (NaBH₄). This transformation is often a necessary step to install a different functional group or to modulate the electronic properties of the molecule.

B. Nucleophilic Addition and Condensation

The electrophilic carbon of the aldehyde is susceptible to attack by a wide range of nucleophiles.[1]

-

Grignard & Organolithium Reagents: Enable the formation of secondary alcohols.

-

Wittig Reaction: Allows for the installation of a carbon-carbon double bond.

-

Condensation with Amines: Forms Schiff bases (imines), which are valuable intermediates for synthesizing complex amines via subsequent reduction.

The Gateway to Complexity: Reactions at the C4-Position

The true power of 4-BPCA as a building block is realized through reactions that displace the C4-bromo substituent. The electron-deficient nature of the pyridine ring makes this position an excellent substrate for palladium-catalyzed cross-coupling reactions.[2]

A. Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between 4-BPCA and various organoboron reagents.[10] This reaction is fundamental in medicinal chemistry for constructing biaryl structures, which are common motifs in pharmacologically active compounds.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-BPCA

-

Reaction Setup: To an oven-dried Schlenk flask, add 4-BPCA (1.0 equiv.), the desired boronic acid or ester (1.2 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask.

-

Solvent and Degassing: Add a suitable solvent system (e.g., dioxane/water or toluene). Degas the mixture thoroughly by bubbling argon through it for 15-20 minutes.

-

Heating: Heat the reaction mixture to 80-100 °C under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the residue by flash column chromatography.

B. Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira coupling enables the direct linkage of a terminal alkyne to the C4 position of the pyridine ring.[11][12] This reaction is invaluable for synthesizing conjugated enynes and arylalkynes, which are important precursors for pharmaceuticals and organic materials.[11][13] The reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.[14]

C. Buchwald-Hartwig Amination: C-N Bond Formation

For the synthesis of arylamines, the Buchwald-Hartwig amination is the premier method.[15][16] It facilitates the coupling of 4-BPCA with a vast range of primary and secondary amines. The choice of palladium precursor and, critically, the phosphine ligand is key to achieving high yields and broad substrate scope.[17][18]

Experimental Protocol: Buchwald-Hartwig Amination of 4-BPCA [19]

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a vial with 4-BPCA (1.0 equiv.), the desired amine (1.2-1.5 equiv.), a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOt-Bu) (1.4 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%).

-

Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

-

Reaction Conditions: Seal the vial and heat the mixture to 80-110 °C. Monitor the reaction by TLC or LC-MS.

-

Workup: Upon completion, cool the mixture, filter through a pad of Celite to remove palladium residues, and rinse with an appropriate solvent.

-

Purification: Concentrate the filtrate and purify the crude product by column chromatography or crystallization.

Applications in Medicinal Chemistry and Beyond

The derivatives of 4-BPCA are prevalent in modern research. Its ability to serve as a scaffold for constructing complex molecules makes it indispensable.

-

Pharmaceutical Intermediates: It is a key building block for synthesizing novel drug candidates targeting a range of conditions, from neurological disorders to infectious diseases.[1][2] It has been used to prepare curcumin analogues and 1,4-dihydropyridine calcium antagonists.[20]

-

Materials Science: The rigid, functionalizable pyridine core is useful for creating dyes, photosensitive materials, and ligands for catalysis.[3]

| Derivative Class | Synthetic Method | Potential Application |

| 4-Aryl-2-formylpyridines | Suzuki Coupling | Biaryl scaffolds for kinase inhibitors |

| 4-Alkynyl-2-formylpyridines | Sonogashira Coupling | Conjugated materials, natural product synthesis |

| 4-Amino-2-formylpyridines | Buchwald-Hartwig | Pharmacophores for receptor binding |

| (4-substituted-pyridin-2-yl)methanols | Aldehyde Reduction | Ligand synthesis, further functionalization |

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate care.

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[3][7]

-

Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3] Avoid generating dust.

Conclusion

This compound is a testament to the power of strategic functionalization in molecular design. Its dual reactivity allows for a modular and convergent approach to the synthesis of complex molecular architectures. By understanding the distinct reactivity of its aldehyde and bromo-substituted positions, chemists can unlock a vast chemical space, accelerating the discovery and development of new pharmaceuticals, materials, and chemical tools.

References

-

4-Bromopyridine 2-carboxaldehyde - Introduction . ChemBK. [Link]

-

The Role of this compound in Modern Chemical Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Nucleophilic Substitution Reactions . ORGANIC REACTION MECHANISM Lecture Note. [Link]

-

Buchwald–Hartwig amination . Wikipedia. [Link]

-

Sonogashira coupling . Wikipedia. [Link]

-

An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates . ResearchGate. [Link]

-

The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series . Beilstein Journal of Organic Chemistry. [Link]

-

Buchwald-Hartwig Amination . Chemistry LibreTexts. [Link]

-

Buchwald-Hartwig Coupling . Organic Synthesis. [Link]

-

Suzuki reaction . Wikipedia. [Link]

-

The Buchwald-Hartwig Amination Reaction . YouTube. [Link]

-

Sonogashira Coupling . Chemistry LibreTexts. [Link]

-

4-Bromopyridine-2-carboxaldehyde . Amerigo Scientific. [Link]

-

Suzuki Reaction - Palladium Catalyzed Cross Coupling . Common Organic Chemistry. [Link]

-

This compound . PubChem. [Link]

-

Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine? . ResearchGate. [Link]

-

Sonogashira Coupling . Organic Chemistry Portal. [Link]

-

Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex . National Institutes of Health (NIH). [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up . YouTube. [Link]

-

Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper . University of California, Santa Barbara. [Link]

-

Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem . YouTube. [Link]

-

Introduction to Nucleophilic Substitution Reactions . Master Organic Chemistry. [Link]

-

9.2: Common nucleophilic substitution reactions . Chemistry LibreTexts. [Link]

-

Nucleophilic substitution reactions in pyridine . Química Organica.org. [Link]

-

This compound CAS#: 131747-63-2 . ChemWhat. [Link]

-

Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET . Organic Chemistry Portal. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. chembk.com [chembk.com]

- 4. researchgate.net [researchgate.net]

- 5. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]

- 6. scbt.com [scbt.com]

- 7. This compound | C6H4BrNO | CID 14761472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemwhat.com [chemwhat.com]

- 9. CAS 131747-63-2 | this compound - Synblock [synblock.com]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sonogashira Coupling [organic-chemistry.org]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 18. m.youtube.com [m.youtube.com]

- 19. organic-synthesis.com [organic-synthesis.com]

- 20. This compound | 131747-63-2 [chemicalbook.com]

A Technical Guide to the Synthetic Utility of 4-Bromopyridine-2-carbaldehyde in Modern Research

Core Molecular Profile: A Duality of Reactive Sites

4-Bromopyridine-2-carbaldehyde is a heterocyclic compound distinguished by a pyridine ring functionalized with two key reactive groups: a bromine atom at the C4 position and a carbaldehyde (formyl) group at the C2 position.[1][2][3] This structural arrangement makes it an exceptionally versatile building block in organic synthesis.[1][4]

-

The Aldehyde Group (C2): This electrophilic center is primed for a host of classical carbonyl reactions. It readily undergoes nucleophilic addition, reduction to an alcohol, oxidation to a carboxylic acid, and condensation with amines to form Schiff bases (imines).[1][5] This functionality is the primary handle for chain extension and the introduction of diverse molecular scaffolds.

-

The Bromo Group (C4): The bromine atom serves as an excellent leaving group, making the C4 position a focal point for transition-metal-catalyzed cross-coupling reactions.[1][6] This allows for the strategic formation of carbon-carbon and carbon-heteroatom bonds, which is fundamental to modern medicinal chemistry.[1][7]

The interplay between these two groups allows for sequential or orthogonal synthetic strategies, enabling the construction of complex molecular architectures from a single, reliable starting material.[4]

Caption: Experimental workflow for a Suzuki cross-coupling reaction.

Objective: To synthesize 4-(4-methoxyphenyl)pyridine-2-carbaldehyde.

Rationale: This protocol demonstrates the formation of a C-C bond at the C4 position. A palladium catalyst is essential for the oxidative addition/reductive elimination cycle. The base (K₃PO₄) is crucial for the transmetalation step, where the organic moiety is transferred from boron to palladium. [8]A mixture of dioxane and water is a common solvent system that facilitates the dissolution of both organic and inorganic reagents.

Methodology:

-

Vessel Preparation: To a dry 100 mL Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.86 g, 10.0 mmol), 4-methoxyphenylboronic acid (1.67 g, 11.0 mmol, 1.1 equiv), and potassium phosphate (K₃PO₄, 4.25 g, 20.0 mmol, 2.0 equiv).

-

Inerting: Seal the flask and evacuate and backfill with dry nitrogen or argon gas three times. This is critical to prevent the oxidation and deactivation of the palladium catalyst.

-

Solvent and Catalyst Addition: Add 1,4-dioxane (40 mL) and water (10 mL) via syringe. Bubble nitrogen through the solvent mixture for 15 minutes to degas. Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (231 mg, 0.20 mmol, 2 mol%).

-

Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. The color will typically darken.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-18 hours.

-

Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (100 mL) and wash with water (2 x 50 mL) followed by brine (50 mL). The washing steps remove the inorganic salts and water-soluble impurities.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to yield the title compound.

Objective: To synthesize (4-bromopyridin-2-yl)-N-benzylmethanamine.

Rationale: This protocol demonstrates the conversion of the aldehyde to a secondary amine. The reaction proceeds via an intermediate imine, which is not isolated. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent, ideal for reducing the protonated imine in the presence of the unreacted aldehyde. Dichloromethane (DCM) is a suitable aprotic solvent.

Methodology:

-

Vessel Setup: In a 100 mL round-bottom flask, dissolve this compound (1.86 g, 10.0 mmol) in anhydrous dichloromethane (DCM, 50 mL).

-

Amine Addition: Add benzylamine (1.09 mL, 10.0 mmol, 1.0 equiv) to the solution. Stir the mixture at room temperature for 30 minutes to allow for imine formation. A small amount of acetic acid (0.1 equiv) can be added to catalyze this step.

-

Reductant Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 3.18 g, 15.0 mmol, 1.5 equiv) portion-wise over 10 minutes. The portion-wise addition helps control any potential exotherm.

-

Reaction: Stir the reaction at room temperature.

-

Monitoring: Monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed (typically 2-4 hours).

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 50 mL). Stir for 15 minutes until gas evolution ceases. Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

-

Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired secondary amine.

Conclusion

This compound is a high-value, versatile chemical intermediate whose strategic importance in research and development cannot be overstated. [4]Its dual functionality allows for a wide range of synthetic transformations, making it an indispensable tool for medicinal chemists and organic synthesists. [1]The ability to perform selective modifications at both the C2 (aldehyde) and C4 (bromo) positions provides a robust platform for constructing novel molecular entities, from complex APIs to advanced functional materials. [4][9]Understanding the nuanced reactivity and applying validated protocols, as detailed in this guide, empowers researchers to fully leverage the synthetic potential of this critical building block.

References

- The Role of this compound in Modern Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- The Role of this compound in Modern Drug Discovery. (2025, October 29).

- 4-Bromopyridine 2-carboxaldehyde. (2024, April 9). ChemBK.

- This compound | 131747-63-2. (2025, July 24). ChemicalBook.

- What types of organic synthesis reactions can 4 - bromopyridine hydrochloride participate in? (2025, July 7). Blog.

- Lei, X., Wang, Y., Ma, S., & Jiao, P. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. Journal of Organic Chemistry, 89, 7148-7155.

- CAS 131747-63-2 | this compound. (n.d.). Synblock.

- 4-Bromopyridine-2-carboxaldehyde | 131747-63-2. (n.d.). Sigma-Aldrich.

- This compound | C6H4BrNO | CID 14761472. (n.d.). PubChem.

- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI.

- Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes. (n.d.).

- 4-Bromopyridine (CAS 1120-87-2) - Versatile Heteroaromatic Building Block. (2025, December 22). UCHEM.

- Pyridine-2-carbaldehyde. (n.d.). Wikipedia.

Sources

- 1. nbinno.com [nbinno.com]

- 2. CAS 131747-63-2 | this compound - Synblock [synblock.com]

- 3. This compound | C6H4BrNO | CID 14761472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]

- 6. huarongpharma.com [huarongpharma.com]

- 7. myuchem.com [myuchem.com]

- 8. mdpi.com [mdpi.com]

- 9. chembk.com [chembk.com]

An In-Depth Technical Guide to the Key Chemical Features of 4-Bromopyridine-2-carboxaldehyde

Introduction

In the landscape of modern drug discovery and fine chemical synthesis, the strategic selection of molecular building blocks is paramount to the successful construction of complex, biologically active molecules. Among the vast arsenal of heterocyclic intermediates, 4-bromopyridine-2-carboxaldehyde (CAS No. 131747-63-2) has emerged as a particularly versatile and valuable reagent.[1][2] Its unique structural arrangement, featuring a pyridine ring substituted with both a bromine atom and an aldehyde group, provides a dual functionality that enables a wide array of chemical transformations. This guide offers an in-depth exploration of the core chemical features of 4-bromopyridine-2-carboxaldehyde, providing researchers, scientists, and drug development professionals with the technical insights necessary to effectively harness its synthetic potential.

Molecular and Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C6H4BrNO | [3][4][5] |

| Molecular Weight | 186.01 g/mol | [3][4][5] |

| Appearance | Colorless to pale yellow solid | [3] |

| Solubility | Soluble in organic solvents such as ethanol and dimethylformamide | [3] |

| Storage | Store in a dry, sealed place | [5] |

Synthesis of 4-Bromopyridine-2-carboxaldehyde

The reliable synthesis of 4-bromopyridine-2-carboxaldehyde is critical for its application in multi-step synthetic campaigns. A common and effective method involves the oxidation of the corresponding alcohol, 2-hydroxymethyl-4-bromopyridine. The Swern oxidation, a widely utilized protocol for the mild oxidation of primary alcohols to aldehydes, is particularly well-suited for this transformation.

Experimental Protocol: Swern Oxidation of 2-Hydroxymethyl-4-bromopyridine

This protocol describes a general procedure for the synthesis of 4-bromopyridine-2-carboxaldehyde.[6]

Materials:

-

2-hydroxymethyl-4-bromopyridine

-

Dichloromethane (DCM)

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA)

-

Nitrogen gas supply

-

Standard glassware for organic synthesis

Procedure:

-

Under a nitrogen atmosphere, add 3L of dichloromethane (DCM) to a 5L three-necked flask and cool the solution to -60 °C.

-

Slowly add 240 g of oxalyl chloride dropwise to the cooled DCM.

-

Maintaining the temperature at -60 °C, add 295.6 g of dimethyl sulfoxide (DMSO) dropwise to the reaction mixture. Stir for 30 minutes after the addition is complete.

-

Slowly add a solution of 237.5 g of 2-hydroxymethyl-4-bromopyridine in DCM dropwise to the reaction mixture at -60 °C.

-

Continue the reaction at -65 °C for 1 hour.

-

At this temperature, add 3.5 equivalents of triethylamine (TEA).

-

Allow the reaction solution to warm to room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up and the crude product is purified by column chromatography to yield 4-bromopyridine-2-carboxaldehyde. A typical yield for this process is around 75%.[6]

Causality Behind Experimental Choices:

-

Low Temperature (-60 °C to -65 °C): The Swern oxidation is highly exothermic and the intermediate species are unstable at higher temperatures. Maintaining a low temperature is crucial to prevent side reactions and decomposition of the desired product.

-

Nitrogen Atmosphere: This prevents the introduction of moisture, which can quench the reactive intermediates in the Swern oxidation.

-

Triethylamine (TEA): This organic base is added to neutralize the acidic byproducts of the reaction and to facilitate the final elimination step that forms the aldehyde.

Caption: Workflow for the synthesis of 4-bromopyridine-2-carboxaldehyde via Swern oxidation.

Key Chemical Features and Reactivity

The synthetic utility of 4-bromopyridine-2-carboxaldehyde stems from the distinct reactivity of its two functional groups: the aldehyde and the bromo-substituted pyridine ring.

Reactivity of the Aldehyde Group

The aldehyde group at the 2-position is a versatile handle for a variety of chemical transformations.

-

Nucleophilic Addition: The electrophilic carbon of the aldehyde is susceptible to attack by nucleophiles. This allows for the synthesis of secondary alcohols through reactions with Grignard reagents or organolithium compounds.[2]

-

Reduction: The aldehyde can be readily reduced to the corresponding primary alcohol, (4-bromopyridin-2-yl)methanol, using mild reducing agents like sodium borohydride.[7]

-

Oxidation: Oxidation of the aldehyde group can yield the corresponding carboxylic acid, 4-bromopyridine-2-carboxylic acid.[8]

-

Condensation Reactions: The aldehyde readily undergoes condensation reactions with primary amines to form imines (Schiff bases).[9] This is a common strategy for introducing the pyridine moiety into larger molecular scaffolds. It can also participate in Wittig reactions to form alkenes.[2]

-

Other Reactions: It is a reagent used to synthesize Curcumin analogues and can also be used to prepare 1,4-dihydropyridine calcium antagonists.[6]

Reactivity of the Bromo-Substituted Pyridine Ring

The bromine atom at the 4-position of the pyridine ring is a key feature that allows for a diverse range of carbon-carbon and carbon-heteroatom bond-forming reactions.

-

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen atom activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions.[10][11][12] This is because the negative charge in the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen atom, thus stabilizing the intermediate.[10][11] The bromine atom at the 4-position serves as a good leaving group, enabling substitution with a variety of nucleophiles.

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr) on a 4-bromopyridine.

-

Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond is an excellent handle for various palladium-catalyzed cross-coupling reactions, which are foundational in modern medicinal chemistry for constructing complex molecular architectures.[1]

-

Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond by coupling the bromopyridine with an organoboron reagent (boronic acid or boronic ester) in the presence of a palladium catalyst and a base.[1][13][14][15] This is a widely used method for the synthesis of biaryl compounds.

-

Sonogashira Coupling: This reaction couples the bromopyridine with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form an alkynylpyridine.[16][17][18][19][20] This is a powerful tool for introducing rigidity and extending conjugation in molecules.[18]

-

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the bromopyridine with an amine in the presence of a palladium catalyst and a base. This is a key method for the synthesis of arylamines.[1]

-

-

Other Coupling Reactions: 4-bromopyridine-2-carboxaldehyde can also participate in other coupling reactions such as Stille coupling.[1] Additionally, recent research has shown that 4-bromopyridines can undergo purple light-promoted radical coupling reactions with Grignard reagents without the need for a transition metal catalyst.[21]

Applications in Drug Discovery and Materials Science

The dual reactivity of 4-bromopyridine-2-carboxaldehyde makes it an indispensable building block in the synthesis of a wide range of functional molecules.

-

Pharmaceutical Intermediates: The pyridine moiety is a common pharmacophore found in numerous approved drugs. 4-Bromopyridine-2-carboxaldehyde serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) for various therapeutic areas, including neurological disorders and infectious diseases.[2] Its ability to participate in a diverse set of reactions allows for the efficient construction of complex drug candidates.

-

Materials Science: The rigid and electronically tunable nature of the pyridine ring makes it an attractive component in the design of organic functional materials. 4-Bromopyridine-2-carboxaldehyde can be used in the synthesis of organic optoelectronic materials, dyes, and photosensitive materials.[3][8]

Safety Information

4-Bromopyridine-2-carboxaldehyde is a chemical that requires careful handling. It may cause irritation to the eyes, skin, and respiratory system.[3] It is harmful if swallowed, in contact with skin, or if inhaled.[4] Appropriate personal protective equipment, such as gloves, goggles, and a protective mask, should always be worn when handling this compound.[3] All work should be conducted in a well-ventilated area.[3]

Conclusion

4-Bromopyridine-2-carboxaldehyde is a highly versatile and valuable building block in organic synthesis. Its unique combination of a reactive aldehyde group and a bromo-substituted pyridine ring provides a powerful platform for the construction of complex molecules with diverse applications in drug discovery and materials science. A thorough understanding of its key chemical features and reactivity is essential for researchers and scientists seeking to leverage its full synthetic potential. The protocols and mechanistic insights provided in this guide serve as a comprehensive resource for the effective utilization of this important chemical intermediate.

References

- The Role of 4-Bromopyridine-2-Carbaldehyde in Modern Drug Discovery. (n.d.).

- This compound | 131747-63-2. (n.d.). ChemicalBook.

- 4-Bromopyridine 2-carboxaldehyde. (2024, April 9). ChemBK.

- The Role of this compound in Modern Chemical Synthesis. (n.d.).

- This compound | C6H4BrNO | CID 14761472. (n.d.). PubChem.

- 4-Bromopyridine-2-carboxaldehyde | 131747-63-2. (n.d.). Sigma-Aldrich.

- CAS 131747-63-2 | this compound. (n.d.). Synblock.

- Aromatic substitution. XXVI. Kinetics of nucleophilic substitution of some bromopyridines and -picolines with methoxide thiomethoxide phenoxide, and thiophenoxide ions. (n.d.). The Journal of Organic Chemistry - ACS Publications.

- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. (2018, October 17).

- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. (n.d.). ECHEMI.

- Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. (2020, September 9). RSC Publishing.

- A Comparative Spectroscopic Guide to the Reaction Products of 2-Bromopyridine-4-carboxaldehyde. (n.d.). Benchchem.

- Sonogashira coupling. (n.d.). Wikipedia.

- Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. (n.d.).

- Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry.

- What are the main uses of 2-Bromopyridine-4-carboxaldehyde?. (n.d.). Pipzine Chemicals.

- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.

- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.). NIH.

- Suzuki Coupling. (n.d.). Organic Chemistry Portal.

- Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (n.d.). PMC - NIH.

- Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. (n.d.). University of California, Santa Barbara.

- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI.

- 2-Bromopyridine-4-carboxaldehyde | Building Block. (n.d.). Benchchem.

- Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2.... (2015, March 12). ResearchGate.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. chembk.com [chembk.com]

- 4. This compound | C6H4BrNO | CID 14761472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 131747-63-2 | this compound - Synblock [synblock.com]

- 6. This compound | 131747-63-2 [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2-Bromopyridine-4-carboxaldehyde | CAS 27868-14-4 | Properties, Uses, Safety & Supplier China [pipzine-chem.com]

- 9. benchchem.com [benchchem.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. echemi.com [echemi.com]

- 12. researchgate.net [researchgate.net]

- 13. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. mdpi.com [mdpi.com]

- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 17. Sonogashira Coupling [organic-chemistry.org]

- 18. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 20. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 21. Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET [organic-chemistry.org]

The Dichotomous Role of Bromine: An In-depth Technical Guide to its Electronic Effects on the Pyridine Ring

For Immediate Release

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The strategic placement of a bromine atom on a pyridine ring is a fundamental tactic in medicinal chemistry and materials science, yet the nuanced electronic consequences of this substitution are often underappreciated. This technical guide delves into the core principles governing the electronic effects of bromine on the pyridine scaffold, providing a comprehensive resource for professionals engaged in molecular design and synthesis. We will explore the dualistic nature of bromine's electronic influence—its inductive withdrawal and resonance donation—and how the interplay of these effects is dictated by its position on the ring. This guide will further illuminate how these electronic perturbations translate into predictable patterns of reactivity, offering actionable insights for synthetic strategy.

Foundational Principles: The Electronic Landscape of Pyridine and Bromine

The pyridine ring, an isoelectronic analogue of benzene, possesses a unique electronic character defined by the presence of the nitrogen heteroatom. This nitrogen atom imparts a significant dipole moment to the ring and lowers the energy of its LUMO, rendering the system electron-deficient and generally less reactive towards electrophiles than benzene, but more susceptible to nucleophilic attack, particularly at the 2- and 4-positions.[1][2]

Bromine, as a substituent, introduces its own set of electronic influences. It is more electronegative than carbon, leading to a potent electron-withdrawing inductive effect (-I) .[3] This effect polarizes the C-Br sigma bond, drawing electron density away from the attached carbon and, by extension, the entire ring system. Conversely, bromine possesses lone pairs of electrons in its p-orbitals that can participate in resonance donation (+M or +R) to the π-system of the pyridine ring.[4] The net electronic effect of bromine is a delicate balance of these two opposing forces, a balance that is critically dependent on its substitution pattern.

Positional Isomers: A Tale of Three Bromopyridines

The regiochemical placement of bromine on the pyridine ring profoundly alters the molecule's electronic distribution and, consequently, its chemical behavior.

2-Bromopyridine: Activated for Nucleophilic Substitution

In 2-bromopyridine, the bromine atom is situated at a position inherently activated towards nucleophilic attack due to its proximity to the electron-withdrawing nitrogen atom. The inductive effect of both the nitrogen and the bromine synergistically depletes electron density at the C2 position. While bromine can donate electron density through resonance, the negative charge in the key resonance contributor is placed on the already electron-rich nitrogen atom, a less favorable scenario.

This electronic arrangement makes 2-bromopyridine a versatile precursor for a variety of functionalized pyridines.[5][6] It readily participates in nucleophilic aromatic substitution (SNAr) reactions and is an excellent substrate for numerous palladium-catalyzed cross-coupling reactions.[7]

3-Bromopyridine: The Electrophilic Substitution Target